molecular formula C10H13N3 B15330863 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine

2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B15330863
M. Wt: 175.23 g/mol
InChI Key: OQTCTWWBFFDUQX-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The tert-butyl group at position 2 confers steric bulk and lipophilicity, which can influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-tert-butyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H13N3/c1-10(2,3)9-12-7-5-4-6-11-8(7)13-9/h4-6H,1-3H3,(H,11,12,13)

InChI Key

OQTCTWWBFFDUQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Anticancer and Anti-inflammatory Activity

  • 2,3-Diaryl Derivatives (e.g., 2,3-diphenyl-3H-imidazo[4,5-b]pyridine) : These compounds exhibit moderate cytotoxicity against cancer cell lines (e.g., K562 leukemia cells) and dual inhibitory activity against COX-1/COX-2 enzymes. The diaryl pharmacophore enhances π-π stacking interactions with enzyme active sites, contributing to anti-inflammatory effects .
  • MLK3 Inhibitors (e.g., 3-substituted derivatives) : Bulky substituents at position 3, such as aromatic rings, optimize binding to Mixed Lineage Kinase 3 (MLK3), a target in neurodegenerative diseases and cancer. The tert-butyl group’s steric hindrance may reduce affinity compared to flexible alkyl chains .

Antimicrobial Activity

  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine : Pyridinyl substituents enhance hydrogen-bonding interactions with bacterial enzymes, showing moderate activity against Staphylococcus aureus and Escherichia coli. The tert-butyl group’s hydrophobicity may improve membrane permeability but reduce solubility .

Selective iNOS Inhibition

  • BYK191023 (2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine): This derivative acts as a potent, irreversible inhibitor of inducible nitric oxide synthase (iNOS) due to its methoxy-pyridinyl-ethyl side chain, which forms critical hydrogen bonds with the enzyme. The tert-butyl group lacks analogous polar interactions, likely diminishing iNOS selectivity .

Table 1: Comparative Analysis of Imidazo[4,5-b]pyridine Derivatives

Compound Substituents Key Biological Activity LogP (Predicted) Notable Features
This compound 2-tert-butyl Under investigation ~2.5 High lipophilicity, steric bulk
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl) 6-Br, 2-furan, 3-propargyl Anticancer (preclinical) ~1.8 Alkyne group for click chemistry
2-(Trifluoromethyl) 2-CF₃ Metabolic stability ~1.8 Electron-withdrawing, polar
BYK191023 2-(4-methoxy-pyridin-2-ethyl) iNOS inhibition (IC₅₀ = 0.3 µM) ~2.1 Irreversible binding, high selectivity
2,3-Diphenyl 2-Ph, 3-Ph COX-1/COX-2 inhibition ~3.0 Dual anti-inflammatory/anticancer

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine derivatives?

The synthesis typically involves condensation reactions between pyridine derivatives and tert-butyl-substituted intermediates. For example:

  • Cyclization with CAN/H₂O₂ : Pyridine aldehydes react with diamines (e.g., pyridine-2,3-diamine) in the presence of ceric ammonium nitrate (CAN) and hydrogen peroxide to yield imidazo[4,5-b]pyridine cores .
  • Michael Addition : 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile reacts with arylidenemalononitriles under microwave-assisted conditions to form novel derivatives with regioselectivity confirmed by DFT calculations .
  • Thermolysis of Azidopyridines : Pyrolytic cyclization of 3-azidopyridines can produce low-yield methyl-substituted analogs, though optimization is required for scalability .

Q. How can structural characterization of this compound derivatives be performed?

  • Spectroscopic Methods : Use NMR (¹H/¹³C) and ESI-MS to confirm molecular structure and purity .
  • DFT Calculations : Density functional theory (DFT) predicts vibrational energy levels, potential energy distribution, and regioselectivity in reaction pathways .
  • X-ray Crystallography : Resolve molecular conformation and intermolecular interactions, as demonstrated for analogs like 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl) derivatives .

Q. What preliminary biological activities have been reported for imidazo[4,5-b]pyridine derivatives?

  • Antimicrobial Activity : Derivatives with pyridinyl substituents show moderate activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5–50 µg/mL) .
  • Enzyme Inhibition : Some analogs inhibit COX-1/COX-2 (IC₅₀: 9.2–21.8 µM) via diaryl pharmacophores .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted imidazo[4,5-b]pyridines be addressed?

  • DFT-Guided Design : Theoretical calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states to optimize regioselectivity in Michael additions or cyclizations .
  • Protecting Group Strategies : Use tert-butyl groups to sterically direct substitutions away from hindered positions .

Q. What advanced pharmacological targets are associated with this scaffold?

  • 5-HT₆ Receptor Modulation : 2-Ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl) derivatives act as partial inverse agonists (Ki = 6 nM) with high blood-brain barrier permeability .
  • Inducible Nitric Oxide Synthase (iNOS) Inhibition : Analogues like BYK191023 irreversibly inhibit iNOS (IC₅₀ = 17.6 nM) via NADPH-dependent mechanisms, relevant in inflammatory diseases .
  • Complement Factor B Inhibition : 2-(1H-Indol-4-ylmethyl) derivatives are patented for treating age-related macular degeneration .

Q. How can structural modifications enhance metabolic stability and bioavailability?

  • Pyrrolidine Substituents : Introducing (R)-2-pyrrolidinyl groups improves binding affinity and reduces cytochrome P450 interactions, as seen in serotonin receptor modulators .
  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability, as demonstrated in COX-2 inhibitors .

Q. How do prototropic equilibria and solvent effects influence spectroscopic analysis?

  • pH-Dependent Studies : Determine pKa values using UV-Vis and fluorescence spectroscopy. For example, 2-(2′-methoxyphenyl) derivatives exist as a-1/b-1 isomers in equilibrium, with monocations (MC1/MC2) forming via N1/N4 protonation .
  • Solvent Polarity : Polar solvents stabilize zwitterionic forms, while nonpolar solvents favor neutral species, affecting fluorescence decay kinetics .

Q. How can data contradictions in biological activity be resolved?

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with varied substituents. For example:
    • Antimicrobial vs. Anticancer Activity : Bromine at position 6 enhances anticancer activity but reduces antimicrobial efficacy .
    • COX-1/COX-2 Selectivity : Diaryl substituents at positions 2 and 3 improve COX-2 selectivity (IC₅₀ ratio: 2.4) .

Q. What computational tools are critical for optimizing imidazo[4,5-b]pyridine derivatives?

  • Molecular Docking (AutoDock/Vina) : Predict binding modes to targets like 5-HT₆ receptors or iNOS .
  • AM1 Semi-Empirical Methods : Model electronic transitions and protonation states to guide synthetic design .

Q. How can X-ray crystallography inform drug design for this scaffold?

  • Conformational Analysis : Resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and planarity of the imidazo-pyridine core to optimize target engagement .
  • Polymorph Screening : Identify stable crystalline forms for improved solubility and formulation .

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